2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound. It features a unique combination of pyrazole, furan, and triazolo-pyrimidine moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring is typically synthesized via the reaction of hydrazine with 1,3-diketones, followed by nitration. The furan ring can be synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones. The triazolo-pyrimidine moiety is formed through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The hydrogen atoms on the heterocyclic rings can be substituted with various groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce carbonyl or carboxyl groups .
Scientific Research Applications
2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving heterocyclic compounds.
Medicine: The compound has potential therapeutic applications due to its unique structure, which may interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with a pyrazole and triazole moiety.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with a similar pyrazole structure.
Uniqueness
The uniqueness of 2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H15N7O3S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H15N7O3S/c27-26(28)11-7-21-24(8-11)9-12-5-6-14(29-12)17-22-18-16-13-3-1-2-4-15(13)30-19(16)20-10-25(18)23-17/h5-8,10H,1-4,9H2 |
InChI Key |
AOHPHDHOXUMCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-] |
Origin of Product |
United States |
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